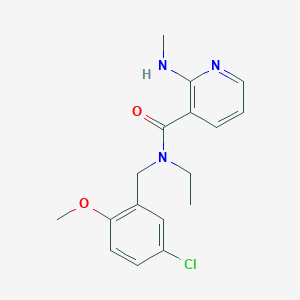![molecular formula C16H25N5O2 B5903961 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide](/img/structure/B5903961.png)
1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide, also known as AOPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AOPP has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide involves its ability to interact with various cellular pathways. 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has been shown to reduce oxidative stress and inflammation by activating certain cellular pathways.
Biochemical and Physiological Effects
1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has been shown to inhibit cancer cell growth and induce apoptosis by activating certain cellular pathways. Additionally, 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has been shown to reduce oxidative stress and inflammation in various diseases.
实验室实验的优点和局限性
The advantages of using 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide in lab experiments include its potential therapeutic applications in cancer treatment, neurological disorders, and inflammation. However, the limitations of using 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide in lab experiments include the need for further investigation to determine its safety and efficacy in humans.
未来方向
There are many future directions for the study of 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide, including its potential therapeutic applications in various diseases. 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has shown promise in cancer treatment, neurological disorders, and inflammation, and further research is needed to determine its safety and efficacy in humans. Additionally, 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide may have potential uses in other areas of research, such as drug development and gene therapy.
合成方法
The synthesis of 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-(3-bromo-2-hydroxypropyl) pyridin-3-amine. This reaction yields 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide as the final product.
科学研究应用
1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has been studied in various scientific research applications, including cancer treatment, neurological disorders, and inflammation. Studies have shown that 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide exhibits anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation. Additionally, 1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide has been studied for its potential anti-inflammatory effects in various diseases.
属性
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c17-15(22)12-21-9-2-4-13(11-21)16(23)20-8-3-7-19-14-5-1-6-18-10-14/h1,5-6,10,13,19H,2-4,7-9,11-12H2,(H2,17,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSMYRBDFXIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)C(=O)NCCCNC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-{2-[(2-isopropyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5903885.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide](/img/structure/B5903914.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)
![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)

![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![2-[3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903976.png)
![5-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5903980.png)